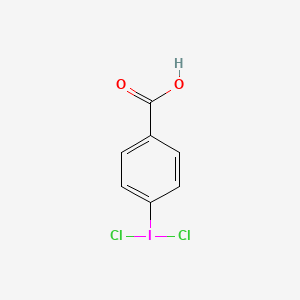
Benzoic acid, p-(dichloroiodo)-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-(dichloroiodo)-(8CI) is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a dichloroiodo group. This compound is part of the family of hypervalent iodine compounds, which are known for their unique reactivity and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(dichloroiodo)-(8CI) typically involves the iodination of benzoic acid derivatives. One common method is the reaction of benzoic acid with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid derivatives, including benzoic acid, p-(dichloroiodo)-(8CI), often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, p-(dichloroiodo)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert the dichloroiodo group to other functional groups.
Substitution: The dichloroiodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroiodo group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodobenzoic acid derivatives, while reduction can produce benzoic acid derivatives with different substituents.
Aplicaciones Científicas De Investigación
Benzoic acid, p-(dichloroiodo)-(8CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, p-(dichloroiodo)-(8CI) involves the interaction of the dichloroiodo group with target molecules. The hypervalent iodine center can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(dichloroiodo)biphenyl
- 3-(Dichloroiodo)benzoic acid
- Dichloroiodobenzene
Uniqueness
Benzoic acid, p-(dichloroiodo)-(8CI) is unique due to its specific substitution pattern and the presence of the dichloroiodo group. This makes it particularly useful in reactions requiring selective iodination and the formation of hypervalent iodine intermediates. Its reactivity and applications distinguish it from other benzoic acid derivatives and hypervalent iodine compounds.
Propiedades
Fórmula molecular |
C7H5Cl2IO2 |
|---|---|
Peso molecular |
318.92 g/mol |
Nombre IUPAC |
4-(dichloro-λ3-iodanyl)benzoic acid |
InChI |
InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) |
Clave InChI |
KFNFYVIKLJWZJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)I(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


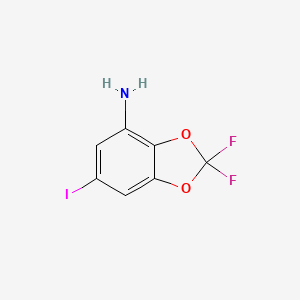

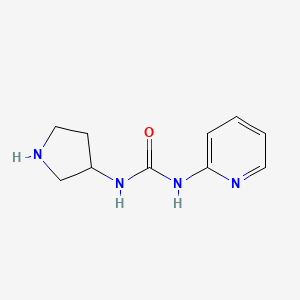
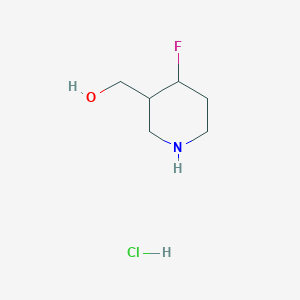
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
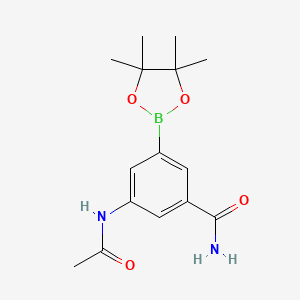
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
